Ethyl thiazole-5-carboxylate
Overview
Description
Ethyl thiazole-5-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It has an average mass of 157.190 Da and a monoisotopic mass of 157.019745 Da . It is used as a pharmaceutical and organic intermediate .
Synthesis Analysis
A series of 22 compounds of thiazole-5-carboxylate derivatives was rationally designed and synthesized . All the compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .Molecular Structure Analysis
The molecular structure of Ethyl thiazole-5-carboxylate consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H8NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4,10H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl thiazole-5-carboxylate has a molecular weight of 158.2 .Scientific Research Applications
1. Synthesis and Crystal Structure Characterization
Ethyl thiazole-5-carboxylate derivatives are crucial in heterocyclic chemistry and medicine. A study by Akhileshwari et al. (2021) focused on synthesizing Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. They detailed its crystallization, molecular interactions, and molecular electrostatic potential, highlighting its significance in the synthesis of complex molecules (Akhileshwari et al., 2021).
2. Antimicrobial Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a thiazole derivative, has been modified and synthesized for antimicrobial activities. Desai et al. (2019) reported its effectiveness against various bacterial and fungal strains, providing valuable insights into its potential as an antimicrobial agent (Desai, Bhatt, & Joshi, 2019).
3. Novel Synthesis Techniques
Baker and Williams (2003) explored the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated techniques. This innovative approach could significantly enhance the efficiency and yield of thiazole derivatives (Baker & Williams, 2003).
4. Drug-like Properties and Molecular Docking
A recent study by Nagarajappa et al. (2022) synthesized two novel thiazole derivatives and analyzed their binding profiles, structure, reactivity, and drug-likeness through molecular docking simulations. This research contributes to understanding thiazole derivatives in drug development (Nagarajappa et al., 2022).
5. Corrosion Inhibition
Ethyl thiazole-5-carboxylate derivatives have been studied for their effectiveness as corrosion inhibitors. Raviprabha and Bhat (2019) explored the inhibition efficiency of these compounds in preventing corrosion in certain alloys, which could have significant implications in material sciences (Raviprabha & Bhat, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMPQGRFNDLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332604 | |
Record name | Ethyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiazole-5-carboxylate | |
CAS RN |
32955-22-9 | |
Record name | Ethyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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